Dichloro-methyl-trimethylsilylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
dichloro-methyl-trimethylsilylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Cl2Si2/c1-7(2,3)8(4,5)6/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZALIDSFNICAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4518-99-4, 39437-99-5 | |
| Record name | 1,1-Dichloro-1,2,2,2-tetramethyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4518-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disilane, dichlorotetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039437995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dichloro-1,2,2,2-tetramethyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Dichloromethylsilane (CH₃SiHCl₂)
Methyltrichlorosilane (CH₃SiCl₃)
Chlorotrimethylsilane ((CH₃)₃SiCl)
Trichloro(chloromethyl)silane (Cl₃SiCH₂Cl)
- Structure : Si bonded to a chloromethyl group (-CH₂Cl) and three chlorines.
- Reactivity : Extremely hydrolytically sensitive, with applications in specialized silicone derivatives .
Physicochemical Properties
Notes:
Dichloromethylsilane
Methyltrichlorosilane
Chlorotrimethylsilane
- Primary Use : Protecting groups in peptide synthesis and chromatography derivatization .
- Safety : Less hazardous than dichloro-/trichloro-analogs but still moisture-sensitive .
Research Findings
- Reactivity Trends : The number of chlorine atoms on silicon directly correlates with hydrolysis rate. Methyltrichlorosilane (3 Cl) reacts faster than dichloromethylsilane (2 Cl) .
Preparation Methods
Reaction of Low-Boiling Fractions with Methyltrichlorosilane
Low-boiling fractions from the direct process, rich in tetramethylsilane (TMS) and dimethylmonochlorosilane, react with methyltrichlorosilane (CH₃SiCl₃) at 300–400°C and 30–60 bar pressure in the presence of aluminum chloride (AlCl₃). TMS donates methyl groups to methyltrichlorosilane, forming this compound via:
Gas chromatography of the crude product reveals 58.3% dimethyldichlorosilane and 32.8% unreacted methyltrichlorosilane , with minor amounts of methyldichlorosilane (2.0%) and hydrocarbons (1.7%). The high-boiling residue (20% of the product) is hydrolyzed into inert solids.
Catalytic Systems and Process Parameters
Key parameters include:
-
Catalyst : AlCl₃ (1–5 wt% of reaction mixture)
-
Residence time : 0.3–3 hours in continuous reactors
-
Pressure : 30–60 bar to suppress volatilization of low-boiling silanes
Batch processes yield lower selectivity due to side reactions, whereas continuous systems in autoclave cascades improve throughput and purity.
Redistribution Reactions of Chlorosilanes
Redistribution equilibria between chlorosilanes offer a versatile route to mixed-substituted silanes. For example, combining trimethylchlorosilane (Me₃SiCl) and methyldichlorosilane (MeSiHCl₂) in a 1:1 molar ratio at 150–200°C with AlCl₃ catalyzes the formation of this compound:
The reaction favors disilane formation under neat conditions (no solvent) and achieves 70–80% conversion within 4–6 hours. Excess HCl removal via nitrogen purging shifts the equilibrium toward the product.
Nickel-Catalyzed Disproportionation of Disilanes
High-boiling residues from the direct process contain disilanes like 1,1,2,2-tetrachlorodimethyldisilane. US4059608A discloses a nickel-catalyzed disproportionation method to cleave disilanes into monosilanes. For instance:
Reaction conditions:
-
Catalyst : Nickel supported on alumina (2–5 wt%)
-
Temperature : 250–300°C
-
Hydrogen co-feed : 10–20 mol% to suppress coke formation
This method converts >90% of disilanes into monosilanes, with this compound isolated via fractional distillation.
Industrial-Scale Process Optimization
Continuous vs. Batch Reactors
Continuous systems (e.g., autoclave cascades) outperform batch reactors by maintaining steady-state conditions, reducing side reactions, and improving yield consistency. For example, a two-autoclave cascade operating at 56 bar and 350°C achieves 80% monomeric silane yield with a residence time of 3 hours.
By-Product Management
High-boiling residues from this compound synthesis are typically hydrolyzed to form inert silica-based solids. Alternatively, catalytic recycling methods convert these residues into usable siloxanes or chlorosilanes.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Key By-Products |
|---|---|---|---|---|---|
| Rochow-Muller By-Product | AlCl₃ | 300–400 | 30–60 | 58.3 | Methyldichlorosilane |
| Redistribution | AlCl₃ | 150–200 | Ambient | 70–80 | HCl, polysilanes |
| Nickel Disproportionation | Ni/Al₂O₃ | 250–300 | 5–10 | >90 | Light chlorosilanes |
Q & A
Q. What frameworks support robust structure-property relationship studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
